5-(3-氟苯基)呋喃-2-甲醛

描述

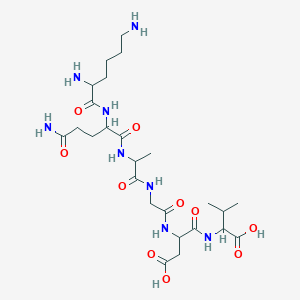

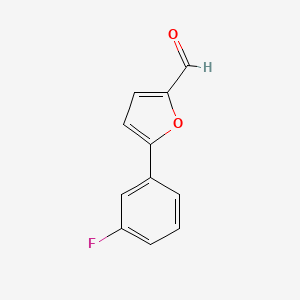

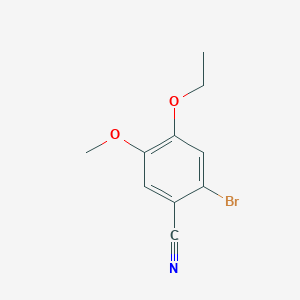

5-(3-Fluorophenyl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a 3-fluorophenyl group and an aldehyde functional group. The presence of the fluorine atom and the aldehyde group makes it a potentially reactive molecule for various chemical transformations and applications in organic synthesis.

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives, including those substituted with fluorophenyl groups, can be achieved through Vilsmeier formylation of mono- and di-substituted furans and thiophens . Additionally, the protection of heteroaromatic aldehydes as imidazolidine derivatives has been demonstrated, which can be a valuable method for the selective protection of aldehyde groups in the presence of ketones .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(3-Fluorophenyl)furan-2-carbaldehyde has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the infrared spectrum, structural and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been studied, providing insights into the vibrational frequencies and molecular stability . Although not the exact compound , these studies can give a general idea of the structural characteristics of fluorophenyl-furan carbaldehydes.

Chemical Reactions Analysis

Furan-2-carbaldehydes have been used as C1 building blocks for the synthesis of bioactive compounds such as quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage . Moreover, the Knoevenagel condensation reactions of a trifluoromethyl-substituted furan-2-carbaldehyde with various compounds have been explored, indicating the reactivity of the aldehyde group in such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbaldehyde derivatives can be deduced from studies on similar compounds. For example, the thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers have been determined, providing information on their sublimation and evaporation enthalpies, entropies, and Gibbs energies . Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption of 4-fluorophenyl-furan-2-carbaldehyde on silver colloid, revealing insights into the molecule's interaction with metal surfaces . Vibrational spectroscopic investigations have also been conducted on 4-fluorophenyl-furan-2-carbaldehyde, which can help understand the behavior of the 3-fluorophenyl analog .

科学研究应用

热力学性质

对类似化合物(例如5(硝基苯基)呋喃-2-甲醛异构体)的研究提供了对这些化合物热力学性质的见解。研究重点在于确定温度相关的饱和蒸气压,并计算标准焓、熵和升华和蒸发的吉布斯能。此类研究有助于更好地了解这些化合物的理论性质,并有助于优化其合成和应用过程(Dibrivnyi 等人,2015)。

振动光谱

振动光谱研究(例如对5-(4-氟苯基)-呋喃-2-甲醛的研究)提供了有关这些化合物分子结构的关键信息。在密度泛函理论计算的支持下,使用红外和 FT-拉曼光谱进行的研究有助于理解此类化合物的不同旋转异构体的稳定性和电子结构(Iliescu 等人,2002)。

抗肿瘤应用

人们已经研究了5-(1,3-苯并噻唑-2-基)呋喃-2-甲醛等化合物在设计抗肿瘤剂中的潜力。研究表明,此类化合物的衍生物表现出有希望的抗肿瘤活性,使其在开发新的化疗剂中具有重要意义(Matiichuk 等人,2020)。

合成化学

对呋喃-2-甲醛各种衍生物的合成研究(包括 Vilsmeier 甲酰化和选择性异丙基化等方法)对于扩展这些化合物的化学库至关重要。此项研究有助于为各种应用创建多种化学改性衍生物(Chadwick 等人,1973)。

生物精炼和绿色化学

呋喃-2-甲醛已被确定为合成奎唑啉-4(3H)-酮等生物活性化合物的高效绿色 C1 构件。它们在无配体光催化 C-C 键断裂中的应用突出了它们在绿色化学和生物精炼过程中的潜力(Yu 等人,2018)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors, suggesting that this compound may also interact with similar targets .

Mode of Action

It’s known that the compound can undergo knoevenagel condensations with compounds containing an active methyl or methylene group . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been reported to inhibit urease, suggesting that this compound may also affect urease-related pathways .

Pharmacokinetics

The compound’s molecular weight (19017) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Based on its potential interaction with urease, it may inhibit the enzyme’s activity, leading to changes in urea metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5-(3-Fluorophenyl)furan-2-carbaldehyde .

属性

IUPAC Name |

5-(3-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKGDPHEGDGAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405456 | |

| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33342-18-6 | |

| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)